molecular formula C15H14FNO B337453 N-(2-ethylphenyl)-2-fluorobenzamide

N-(2-ethylphenyl)-2-fluorobenzamide

Cat. No.: B337453
M. Wt: 243.28 g/mol
InChI Key: KLZLMRVSHAFBKO-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position of the benzene ring and an ethyl group at the 2-position of the N-phenyl moiety.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KLZLMRVSHAFBKO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Fluorinated Benzamides

Compound Substituents Interplanar Angle (°) Key Interactions Space Group Reference
Fo23 2-F, 2,3-diF 0.5 N–H···F (2.12 Å), 1D amide chains Pn
Fo24 2-F, 2,4-diF 0.7 C–H···F/O, R22(12) synthon Pn
YAZBIN* 2,4-diF, 2,4-diF N/A Similar to Fo24, disordered rings P21/c
XEHZOD** 2-Cl, 4-Cl, 2-F N/A Halogen-rich interactions P21/n

N-(2,4-difluorophenyl)-2,4-difluorobenzamide; *2-chloro-N-(4-chloro-2-fluorophenyl)benzamide.

Fluorination and Physicochemical Properties

Fluorine atoms enhance metabolic stability and modulate lipophilicity. For example:

  • Fo23 and Fo24 exhibit logP values consistent with moderate lipophilicity, favoring membrane permeability .
  • N-(3-chloro-4-cyanophenyl)-2-fluorobenzamide (Y030-3596) has a logP of 3.43, indicating higher lipophilicity due to the chloro and cyano groups .

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